1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile
Overview
Description
1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile is a chemical compound with the molecular formula C14H17N3O and a molecular weight of 243.31 g/mol . This compound is known for its unique structure, which includes an indole ring, an acetyl group, and an aminopropyl side chain. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile typically involves multiple steps. One common method involves the reaction of indoline derivatives with acetylating agents and subsequent functionalization of the indole ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to ensure optimal reaction rates and product yields .
Scientific Research Applications
1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific context of its use .
Comparison with Similar Compounds
1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile can be compared with other similar compounds, such as:
1-Acetyl-5-(2-aminopropyl)indoline-7-carbonitrile: This compound shares a similar structure but may have different functional groups or side chains, leading to variations in its chemical and biological properties.
1-Acetyl-5-(2-aminopropyl)-2,3-dihydroindole-7-carbonitrile: Another closely related compound with slight differences in its molecular structure, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
1-acetyl-5-(2-aminopropyl)-2,3-dihydroindole-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-9(16)5-11-6-12-3-4-17(10(2)18)14(12)13(7-11)8-15/h6-7,9H,3-5,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRFLQWSKTXBBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C#N)N(CC2)C(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602330 | |
Record name | 1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175837-01-1 | |
Record name | 1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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